![molecular formula C16H19NO5S3 B2928780 methyl 3-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1251547-62-2](/img/structure/B2928780.png)
methyl 3-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H19NO5S3 and its molecular weight is 401.51. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Antitumoral Activity
Research on heterocyclic compounds incorporating thiophene moieties, similar to the core structure of the specified compound, has been conducted with the aim of synthesizing new molecules with potential antitumor activities. These studies involve the synthesis of novel heterocyclic structures through various chemical reactions, such as Michael addition and condensation processes, leading to compounds with significant biological activities. The synthesized molecules have been evaluated for their antitumor potential against various cancer cell lines, revealing promising activities and highlighting the importance of thiophene-based compounds in medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004; Gomha, Edrees, & Altalbawy, 2016).
Synthesis of Thiophene Derivatives
Another aspect of scientific research on thiophene derivatives includes the development of synthetic methodologies for constructing complex thiophene-based structures. Studies have demonstrated various synthetic routes, including one-pot synthesis strategies and multicomponent reactions, to create tetrasubstituted thiophenes and other related heterocyclic compounds. These synthetic approaches are crucial for the advancement of organic chemistry and the discovery of new materials with potential applications in drug development and materials science (Sahu et al., 2015).
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to exhibit a variety of biological effects . They are known to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties .
Pharmacokinetics
The compound’s solubility in most organic solvents suggests that it may have good bioavailability .
Result of Action
Thiophene derivatives are known to exhibit a variety of therapeutic properties, suggesting that they may have multiple molecular and cellular effects .
properties
IUPAC Name |
methyl 3-[(4-thiophen-2-yloxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S3/c1-21-15(18)14-12(4-10-24-14)25(19,20)17-11-16(5-7-22-8-6-16)13-3-2-9-23-13/h2-4,9-10,17H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYVATWMUVMJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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